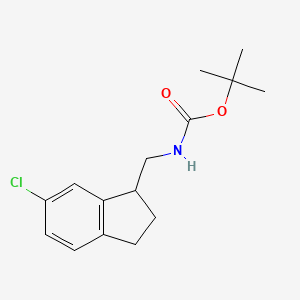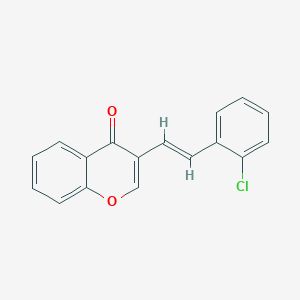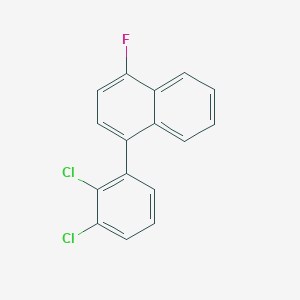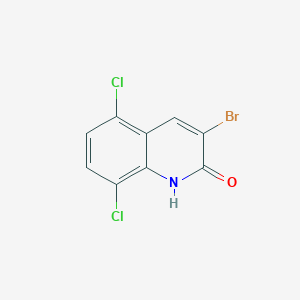
8-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid typically involves the protection of the amino group on the quinoline ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of quinoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed, and the amino group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
8-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 8-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often act by inhibiting enzymes or interacting with DNA. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: Lacks the Boc protecting group and is more reactive.
Quinoline-2-carboxylic acid: Lacks the amino group and Boc protection.
5-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid: Similar structure but with a different substitution pattern on the quinoline ring.
Uniqueness: 8-((tert-Butoxycarbonyl)amino)quinoline-2-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group on the quinoline ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
8-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-10-6-4-5-9-7-8-11(13(18)19)16-12(9)10/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
UDUQAHLAPQWDJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC2=C1N=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11840136.png)








